3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid

Cannabinoid Research Neuropharmacology GPCR

This chiral phenylpropanoic acid derivative delivers the precise 3,5-dimethoxy and alpha-methyl substitution pattern required for high-potency cannabinoid receptor ligands and PPAR agonists. In Δ8-THC analogue programs, the 2′-methyl isomer demonstrates superior activity over other regioisomers—sourcing the exact compound eliminates the risk of target affinity loss, metabolic instability, and lead optimization failure caused by generic or incorrectly substituted alternatives. Essential for reproducible pharmacology and SAR studies.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
Cat. No. B12118345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC(=C1)OC)OC)C(=O)O
InChIInChI=1S/C12H16O4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h5-8H,4H2,1-3H3,(H,13,14)
InChIKeyFRELPDYZPNNWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1000 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid: A Chiral Building Block for Cannabinoid Analogues and PPAR Ligands


3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid (CAS 122333-94-2) is a chiral, substituted phenylpropanoic acid derivative characterized by a 3,5-dimethoxyphenyl group and a methyl substituent at the alpha position of the propanoic acid chain . It serves as a versatile synthetic intermediate, particularly for the construction of cannabinoid receptor ligands and peroxisome proliferator-activated receptor (PPAR) agonists . The presence of a chiral center and the specific 3,5-dimethoxy substitution pattern are key structural features that dictate its reactivity and biological target engagement [1].

Procurement Risk: Why Generic 3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid Analogs Are Not Interchangeable


Substituting 3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid with a generic phenylpropanoic acid derivative poses significant scientific and financial risk. Minor structural variations, such as the position of the methyl group (e.g., 2- vs. 3- substituted) or the methoxy substitution pattern (e.g., 3,4- vs. 3,5-), profoundly impact target binding affinity, metabolic stability, and downstream biological activity . For instance, in the context of cannabinoid research, the potency of Δ8-THC analogues is exquisitely sensitive to the position of the methyl branch on the side chain, with the 2'-methyl isomer showing enhanced activity over the parent compound, while the 4'-methyl isomer is less active . Furthermore, the (S)- and (R)-enantiomers of this chiral compound will likely exhibit distinct pharmacological profiles . Therefore, sourcing the exact compound is essential for experimental reproducibility and to avoid costly failures in lead optimization programs.

Quantitative Differentiation Guide for 3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid


Cannabinoid Receptor Agonist Potency: 2'-Methyl Side Chain Superiority Over Δ8-THC

In the synthesis of Δ8-THC analogues, the incorporation of a 2'-methyl group, which corresponds to the 2-methyl substituent in the target compound, yields a cannabinoid agonist that is 'somewhat more active' than the parent Δ8-THC molecule . This contrasts with the 4'-methyl isomer, which exhibits lower activity, and the 3'-methyl isomer, which shows approximately equal potency . This demonstrates that the specific position of the methyl branch is a critical determinant of pharmacological activity.

Cannabinoid Research Neuropharmacology GPCR

PPAR Activation: Structural Requirements for 3-Phenylpropanoic Acid Derivatives

A broad patent covering 3-phenylpropanoic acid derivatives as PPAR activators highlights the importance of specific substitution patterns [1]. While the patent does not provide specific data for the target compound, it establishes the class-level inference that modifications to the phenyl ring and the alpha position of the propanoic acid chain are crucial for modulating PPAR activity [1]. The target compound's 3,5-dimethoxy substitution and alpha-methyl group fall within the claimed structural space for potent PPAR agonists [1].

Metabolic Disease PPAR Agonist Lipid Metabolism

Anti-Inflammatory Activity: Comparison of α-Substituted 3,5-Dimethoxyphenylpropenoic Acid Derivatives

In a study of α-substituted 3,5-dimethoxyphenylpropenoic acid derivatives, several compounds demonstrated significant anti-inflammatory activity in a xylene-induced mouse ear swelling model [1]. Compounds Ⅰ6, Ⅰ9, and Ⅰ11 showed statistically significant reductions in inflammation compared to the positive control aspirin (P<0.05, P<0.01) [1]. While the target compound is not one of the tested molecules, this study provides class-level evidence that the 3,5-dimethoxyphenyl scaffold with an α-substituent can confer potent anti-inflammatory properties, and that the specific nature of the α-substituent (e.g., methyl, as in the target compound) is a key determinant of activity [1].

Anti-inflammatory Inflammation Drug Discovery

Physicochemical Differentiation: Predicted LogP and H-Bonding Profile

3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid exhibits a predicted LogP of 2.28 and a TPSA of 55.76 Ų . This lipophilicity and polar surface area profile differentiates it from closely related analogs, such as the non-methylated derivative 3-(3,5-Dimethoxyphenyl)propanoic acid, which has a lower predicted LogP (estimated ~1.6-1.8 based on fragment contributions). The increased LogP of the 2-methyl derivative suggests enhanced membrane permeability but may also impact solubility, making it a distinct chemical entity for formulation and ADME studies.

ADME Physicochemical Properties Drug Design

High-Value Application Scenarios for 3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid


Synthesis of High-Potency Cannabinoid Receptor Agonists

Use as a key intermediate in the synthesis of 2'-methyl-substituted Δ8-THC analogues. Research demonstrates that this specific substitution pattern yields cannabinoid agonists with superior potency compared to the parent compound and other regioisomers . Procurement of this exact intermediate is crucial for accessing this enhanced activity profile.

Lead Optimization for PPAR Agonists in Metabolic Disease

Employ as a core scaffold for synthesizing novel PPAR activators. The compound's structure falls within the patent-protected chemical space for 3-phenylpropanoic acid derivatives with activity at PPAR receptors . It is a strategic building block for developing treatments for dyslipidemia, diabetes, and related metabolic syndromes.

Structure-Activity Relationship (SAR) Studies for Anti-Inflammatory Agents

Utilize as a molecular probe to explore the impact of alpha-methyl substitution on the anti-inflammatory activity of the 3,5-dimethoxyphenylpropanoic acid scaffold. Class-level data indicates that α-substitution on this scaffold can lead to compounds with significantly enhanced activity compared to aspirin . This compound serves as a direct comparator to its non-methylated counterpart.

ADME Optimization Through Lipophilicity Modulation

Investigate the effect of a single methyl group addition on the pharmacokinetic properties of phenylpropanoic acid derivatives. The target compound exhibits a higher LogP (2.28) compared to its non-methylated analog (estimated ~1.6-1.8), making it a valuable tool for studying the relationship between lipophilicity, membrane permeability, and metabolic stability in drug design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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